

In-Depth Spectroscopic Analysis of Rubipodanone A: A Technical Guide

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Compound of Interest

Compound Name: Rubipodanone A

Cat. No.: B2517206

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rubipodanone A**, a naphthohydroquinone dimer isolated from the roots and rhizomes of *Rubia podantha*. The information presented is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature, specifically the work of Wang Z, et al. (2018) published in *Phytochemistry*.

Chemical Structure and Properties

- Systematic Name: Methyl 2-((3R,4R)-3,4-dihydro-3-hydroxy-4-(3-methylbut-2-en-1-yl)-1,4-dioxonaphthalen-2-yl)-2-(1-hydroxy-4-oxonaphthalen-2(4H)-ylidene)acetate
- Molecular Formula: $C_{27}H_{22}O_6$
- Molecular Weight: 442.46 g/mol
- CAS Number: 2170211-22-8
- Appearance: Yellowish oil

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Rubipodanone A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR (400 MHz, CDCl_3) and ^{13}C NMR (100 MHz, CDCl_3) Data for **Rubipodanone**

A

| Position | δH (ppm), J (Hz) | δC (ppm) |
|----------|--------------------------------|------------------------|
| 1 | 182.5 | |
| 2 | 147.2 | |
| 3 | 4.96 (d, 2.8) | 71.4 |
| 4 | 3.52 (t, 2.8) | 48.9 |
| 5 | 8.12 (dd, 7.6, 1.2) | 133.5 |
| 6 | 7.70 (td, 7.6, 1.2) | 126.5 |
| 7 | 7.76 (td, 7.6, 1.2) | 134.3 |
| 8 | 8.16 (dd, 7.6, 1.2) | 126.9 |
| 9 | 130.6 | |
| 10 | 131.8 | |
| 1' | 184.8 | |
| 2' | 145.8 | |
| 3' | 7.28 (s) | 118.9 |
| 4' | 185.2 | |
| 5' | 8.22 (dd, 7.8, 1.0) | |
| 6' | 7.75 (td, 7.8, 1.0) | 134.0 |
| 7' | 7.82 (td, 7.8, 1.0) | 135.0 |
| 8' | 8.24 (dd, 7.8, 1.0) | 127.3 |
| 9' | 131.2 | |
| 10' | 132.5 | |
| 1'' | 2.55 (m), 2.65 (m) | 28.5 |
| 2'' | 5.08 (t, 7.2) | 118.6 |
| 3'' | 136.2 | |

| | | |
|------|------------|------|
| 4" | 1.70 (s) | 18.2 |
| 5" | 1.75 (s) | 26.0 |
| OMe | 3.75 (s) | 52.8 |
| 3-OH | 3.88 (hrs) | |

Infrared (IR), Ultraviolet (UV), and Mass Spectrometry (MS) Data

Table 2: IR, UV, and MS Data for **Rubipodanone A**

| Spectroscopic Technique | Data |
|---|--|
| IR (KBr) ν_{\max} cm^{-1} | 3448, 2925, 1736, 1668, 1630, 1595, 1265, 1078 |
| UV (MeOH) λ_{\max} (log ϵ) nm | 210 (4.65), 254 (4.40), 280 (4.15), 330 (3.70) |
| HRESIMS m/z | 443.1490 $[\text{M}+\text{H}]^+$ (calcd for $\text{C}_{27}\text{H}_{23}\text{O}_6$, 443.1495) |

Experimental Protocols

The following are the detailed methodologies for the key experiments cited.

General Experimental Procedures

Optical rotations were measured on a Jasco P-1020 digital polarimeter. UV spectra were obtained using a Shimadzu UV-2401PC spectrophotometer. IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AM-400 and DRX-600 spectrometers with TMS as an internal standard. HRESIMS was performed on an Agilent 6210 TOF mass spectrometer.

Extraction and Isolation

The air-dried and powdered roots and rhizomes of *Rubia podantha* (5.0 kg) were extracted three times with 95% EtOH at room temperature. The combined extracts were concentrated

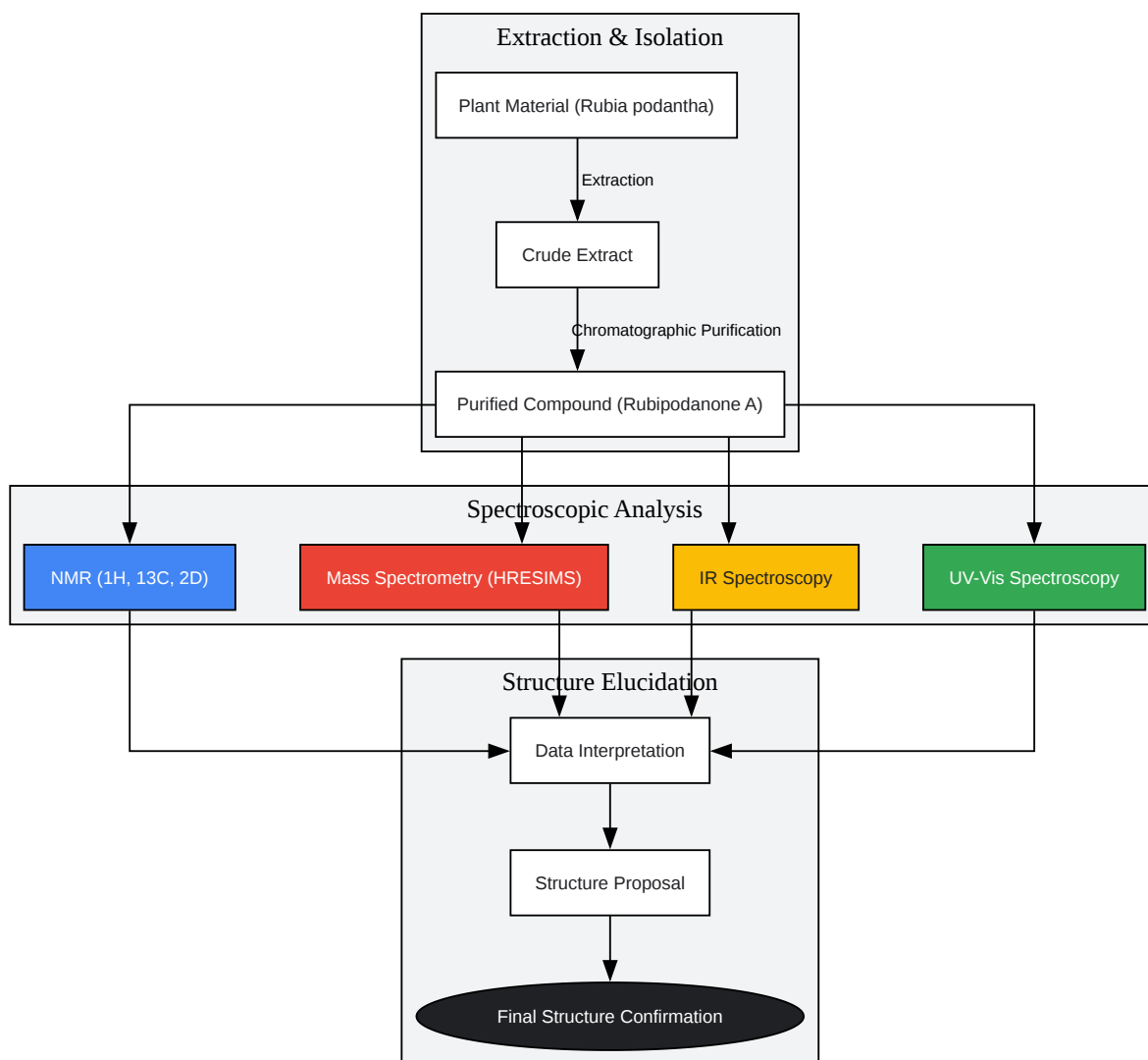
under reduced pressure to yield a crude extract (450 g). This extract was then suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH. The EtOAc fraction (120 g) was subjected to column chromatography over silica gel, eluting with a gradient of CHCl₃-MeOH (100:0 to 0:100) to afford fractions A-H. Fraction E (15 g) was further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield **Rubipodanone A** (12 mg).

Spectroscopic Analysis

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra were recorded in CDCl₃ on a Bruker AM-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.16) as an internal standard. Coupling constants (J) are given in Hertz (Hz).
- **IR Spectroscopy:** The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using KBr pellets.
- **UV Spectroscopy:** The UV spectrum was measured in methanol on a Shimadzu UV-2401PC spectrophotometer.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was conducted on an Agilent 6210 Time-of-Flight (TOF) mass spectrometer in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Rubipodanone A**.



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General workflow for spectroscopic analysis of natural products.

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